2,2-Dichloropentane-1,5-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

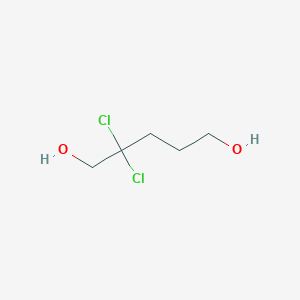

2,2-Dichloropentane-1,5-diol is an organic compound with the molecular formula C5H10Cl2O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has two chlorine atoms attached to the second carbon of the pentane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Dichloropentane-1,5-diol can be synthesized through the chlorination of 1,5-pentanediol. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds via a free radical mechanism, where chlorine radicals replace hydrogen atoms on the second carbon of the pentane chain, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of 1,5-pentanediol in large reactors, ensuring optimal reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dichloropentane-1,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 2,2-dichloropentane by removing the hydroxyl groups.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.

Major Products Formed:

Oxidation: Formation of 2,2-dichloropentanoic acid or 2,2-dichloropentanal.

Reduction: Formation of 2,2-dichloropentane.

Substitution: Formation of 2,2-dihydroxypentane or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloropentane-1,5-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Wirkmechanismus

The mechanism of action of 2,2-dichloropentane-1,5-diol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

1,5-Dichloropentane: Similar structure but lacks hydroxyl groups.

2,2-Dichloropentane: Similar structure but lacks hydroxyl groups.

1,5-Pentanediol: Similar structure but lacks chlorine atoms.

Uniqueness: 2,2-Dichloropentane-1,5-diol is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for diverse chemical transformations and applications that are not possible with similar compounds lacking either functional group.

Biologische Aktivität

2,2-Dichloropentane-1,5-diol is a chlorinated diol that has garnered attention in various fields, including organic chemistry and medicinal research. Its unique chemical structure, featuring both hydroxyl and chlorine functional groups, allows it to participate in a variety of biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure is characterized by two chlorine atoms at the second carbon and hydroxyl groups at the first and fifth carbons. This configuration influences its reactivity and interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈Cl₂O₂ |

| Molecular Weight | 175.02 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through hydrogen bonding and halogen bonding. The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Furthermore, the chlorine atoms may enhance the compound's reactivity towards nucleophiles, facilitating various biochemical transformations.

Enzyme Interactions

Research indicates that this compound may inhibit specific enzyme activities through competitive inhibition. The presence of hydroxyl groups allows for effective binding to enzyme active sites, which can alter metabolic pathways in cellular systems.

Medicinal Chemistry

Ongoing studies are exploring the potential of this compound as a precursor in drug development. Its unique chemical properties make it an attractive candidate for synthesizing novel pharmaceuticals that target specific biological pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on its effects on mammalian cells and its potential to induce cytotoxicity or genotoxicity.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes in vitro. This inhibition could lead to altered drug metabolism in vivo, suggesting implications for pharmacokinetics in drug interactions.

- Absorption Enhancer : In a comparative study assessing percutaneous absorption enhancers for terbinafine (an antifungal), it was found that formulations containing this compound significantly increased drug absorption compared to controls. This suggests potential applications in transdermal drug delivery systems .

Research Findings

Recent research has focused on understanding the broader implications of using this compound in various applications:

Eigenschaften

IUPAC Name |

2,2-dichloropentane-1,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c6-5(7,4-9)2-1-3-8/h8-9H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBILGCTDLJJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CO)(Cl)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369245 |

Source

|

| Record name | 1,5-Pentanediol,2,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-66-7 |

Source

|

| Record name | 1,5-Pentanediol,2,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.